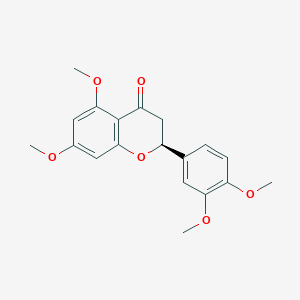

(2s)-5,7,3',4'-Tetramethoxyflavanone

Description

BenchChem offers high-quality (2s)-5,7,3',4'-Tetramethoxyflavanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2s)-5,7,3',4'-Tetramethoxyflavanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H20O6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C19H20O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,15H,10H2,1-4H3/t15-/m0/s1 |

InChI Key |

FPXNMRFTZWGJIT-HNNXBMFYSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and stereochemistry of (2s)-5,7,3',4'-Tetramethoxyflavanone

The following technical guide details the chemical structure, stereochemistry, and characterization of (2S)-5,7,3',4'-Tetramethoxyflavanone . This document is designed for researchers in medicinal chemistry and pharmacognosy, focusing on the rigorous identification and synthesis of this specific methoxylated flavonoid.

Executive Summary

(2S)-5,7,3',4'-Tetramethoxyflavanone is a polymethoxylated flavanone (PMF) derivative, structurally distinct from its unsaturated analogue, 5,7,3',4'-tetramethoxyflavone (tetramethylluteolin). While the flavone is ubiquitous in citrus and Orthosiphon species, the flavanone represents a reduced, chiral scaffold often encountered as a biosynthetic intermediate or a specific metabolite in Boesenbergia species (Zingiberaceae). Its pharmacological profile is governed by the C2 chiral center, which dictates its binding affinity and metabolic stability. This guide provides the structural, stereochemical, and spectroscopic standards required for its isolation and validation.

Chemical Architecture & Nomenclature

Identity Standards

-

IUPAC Name: (2S)-5,7-dimethoxy-2-(3,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one[1][2][3]

-

Common Name: Eriodictyol tetramethyl ether (flavanone form)[1][2][3]

-

Molecular Formula:

[1][2][3] -

Chiral Center: C2 (S-configuration)

Structural Visualization

The molecule consists of a benzopyrone core (Rings A and C) with a phenyl substituent (Ring B) at position 2.[1][3] Unlike flavones, the C2-C3 bond is saturated, creating a chiral center at C2 and allowing the C-ring to adopt a non-planar conformation.[1][2]

Figure 1: Structural deconstruction of (2S)-5,7,3',4'-tetramethoxyflavanone.

Stereochemistry & Conformational Analysis

The biological activity and spectroscopic signature of this molecule are defined by the stereochemistry at C2.[3]

Absolute Configuration: The (2S) Enantiomer

Natural flavanones predominantly possess the (2S) configuration.[1][3] In this arrangement, the B-ring (3,4-dimethoxyphenyl group) is oriented equatorially to minimize 1,3-diaxial interactions, while the C-ring adopts a C2-sofa or half-chair conformation.[1][2]

Circular Dichroism (CD) Determination

Electronic Circular Dichroism (ECD) is the gold standard for assigning absolute configuration in flavanones.[1][3] The spectral pattern follows the Snatzke's Rule for chromanones:

| Transition | Wavelength ( | Cotton Effect (CE) for (2S) | Structural Origin |

| 320–340 nm | Positive (+) | Carbonyl (C4) transition perturbed by C2 chirality.[1][2][3] | |

| 280–290 nm | Negative (-) | Benzoyl chromophore (A-ring).[1][2][3] |

Diagnostic Rule: A positive Cotton effect in the 330 nm region confirms the (2S) absolute configuration.[1][2][3] If the spectrum is inverted (negative at 330 nm), the sample is the (2R) enantiomer.

Spectroscopic Characterization (The "Fingerprint")

Accurate identification requires differentiating the flavanone from the corresponding flavone.[3] The key differentiator is the saturation of the C2-C3 bond, observed clearly in NMR.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Proton | Chemical Shift ( | Multiplicity ( | Diagnostic Interpretation |

| H-2 | 5.35 | dd (13.0, 3.[1][2][3]0) | Chiral Center. Characteristic downfield shift due to O-linkage.[1][2][3] Large coupling (13 Hz) indicates trans-diaxial orientation with H-3ax.[1][2][3] |

| H-3ax | 3.05 | dd (17.0, 13.[1][2][3]0) | Axial Proton. Large geminal coupling (17 Hz) and large vicinal coupling (13 Hz) with H-2.[1][2][3] |

| H-3eq | 2.78 | dd (17.0, 3.[1][2][3]0) | Equatorial Proton. Large geminal coupling; small vicinal coupling (3 Hz) with H-2.[1][2][3] |

| OMe | 3.85 - 3.95 | s (12H total) | Four distinct or overlapping singlets corresponding to 5, 7, 3', 4' methoxy groups.[1] |

| H-6, H-8 | 6.05 - 6.15 | d (2.[1][2][3]5) | A-Ring. Meta-coupled doublets.[1][2][3] H-6 is typically slightly upfield of H-8.[1][2][3] |

| H-2' | 6.95 | d (2.[1][2][3]0) | B-Ring. Meta coupling with H-6'.[1][2][3] |

| H-5' | 6.85 | d (8.[1][2][3][4]5) | B-Ring. Ortho coupling with H-6'.[1][2][3] |

| H-6' | 6.90 | dd (8.5, 2.[1][2][3]0) | B-Ring. Coupled to both H-5' and H-2'.[1][2][3] |

Mass Spectrometry (MS)

-

Molecular Ion (

): m/z 344[1][2][3] -

Fragmentation Pattern (Retro-Diels-Alder - RDA): The C-ring undergoes RDA cleavage, a hallmark of flavanone mass spectrometry.[1][2][3]

Synthesis & Isolation Protocols

Obtaining the pure (2S) enantiomer requires either chiral isolation from plant sources (e.g., Boesenbergia pandurata) or asymmetric synthesis.[3]

Synthetic Pathway (Chalcone Cyclization)

The most robust synthetic route involves the Claisen-Schmidt condensation followed by biomimetic cyclization.[1][2][3]

Figure 2: Synthetic workflow. Note that standard chemical cyclization yields a racemic mixture (

Protocol: Asymmetric Cyclization (Biomimetic)

To favor the (2S) enantiomer without chiral chromatography, researchers can employ a chiral catalyst (e.g., cinchona alkaloid derivatives) or enzymatic cyclization using Chalcone Isomerase (CHI) .

-

Substrate: 2'-hydroxy-4',6',3,4-tetramethoxychalcone.[1][2][3]

-

Reagent: Chiral thiourea catalyst (10 mol%) or CHI enzyme in buffer (pH 7.5).

-

Conditions: Toluene, -20°C (for chemical catalyst) to maximize enantiomeric excess (

). -

Purification: Flash chromatography (Hexane:EtOAc 3:1).

Biological Implications & Pharmacophore

While less potent as an antioxidant than its 3-hydroxy (flavanonol) or unsaturated (flavone) counterparts due to the lack of the C2-C3 double bond and C3-OH, the tetramethoxyflavanone scaffold exhibits unique properties:

-

Metabolic Stability: The four methoxy groups ("capping") protect the molecule from rapid glucuronidation, significantly enhancing oral bioavailability and blood-brain barrier (BBB) penetration compared to hydroxylated flavonoids.[1][3]

-

Target Interaction: The non-planar C-ring allows the molecule to fit into globular protein binding pockets that exclude planar flavones.[1][2][3]

-

Activity Profile: Research on Boesenbergia extracts containing this compound suggests anti-inflammatory activity via the inhibition of the NF-

B pathway and potential chondroprotective effects, although these are often synergistic with the co-occurring flavones.[1][2]

References

-

Tuntiwachwuttikul, P., et al. (1987).[3][5][6] "Further studies of flavonoids of the black rhizomes of Boesenbergia pandurata." Journal of the Science Society of Thailand, 13, 119-122.[5] (Isolation source and characterization).

-

Slade, D., et al. (2005).[3] "Circular dichroism of the flavanone class."[2][3][7] Phytochemistry, 66(18), 2177-2215.[1] (Authoritative source for Snatzke's rule and (2S) assignment).

-

Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1][2][3] (Standard reference for UV and NMR interpretation of flavonoids).

-

Wu, L., et al. (2014).[3] "5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity..."[8][9][10] Biochem Biophys Res Commun, 452(3), 682-688.[1][8][10] (Biological context for the tetramethoxy-scaffold).

Sources

- 1. Showing Compound (2S,2''R,3S,3''S,4S)-3,4',5,7-Tetrahydroxyflavan(2->7,4->8)-3,4',5,7-tetrahydroxyflavan (FDB020663) - FooDB [foodb.ca]

- 2. 3,5,7,4'-Tetramethoxyflavone | C19H18O6 | CID 631095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,7,3',4'-Tetramethoxyflavone | C19H18O6 | CID 631170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scienceasia.org [scienceasia.org]

- 6. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. 5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Dance of Methoxy Groups: A Technical Guide to the Structure-Activity Relationship of (2S)-5,7,3',4'-Tetramethoxyflavanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Polymethoxylated Scaffold

(2S)-5,7,3',4'-Tetramethoxyflavanone (TMF), a naturally occurring polymethoxyflavone (PMF), has emerged as a molecule of significant interest in the scientific community. Found in various medicinal plants, this chiral flavanone possesses a range of biological activities, including anti-inflammatory, chondroprotective, antimicrobial, and potential anticancer effects.[1] The presence of multiple methoxy groups enhances its metabolic stability and bioavailability compared to its hydroxylated counterparts, making it an attractive scaffold for drug discovery.[2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of TMF derivatives, offering insights into how modifications to its core structure can modulate its biological effects. By understanding the intricate interplay between chemical structure and biological function, researchers can strategically design and synthesize novel TMF analogues with enhanced potency and selectivity for various therapeutic targets.

The Core Structure: (2S)-5,7,3',4'-Tetramethoxyflavanone

The foundational structure of TMF consists of a flavanone backbone characterized by a C6-C3-C6 skeleton. The "2S" designation indicates the stereochemistry at the C2 position, which is a crucial determinant of its interaction with biological targets. The core is adorned with four methoxy groups at positions 5, 7, 3', and 4', which are key to its distinct pharmacological profile.

Synthetic Strategies: Building the Flavanone Core and its Derivatives

The synthesis of (2S)-5,7,3',4'-Tetramethoxyflavanone and its derivatives typically commences with the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone intermediate.[3] This chalcone then undergoes an intramolecular cyclization to yield the flavanone core. The synthesis of various derivatives involves the use of appropriately substituted starting materials or subsequent modification of the flavanone scaffold.

Experimental Protocol: General Synthesis of Flavanone Derivatives

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

To a solution of a 2'-hydroxyacetophenone derivative in ethanol, add an equimolar amount of a substituted benzaldehyde.

-

Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol).[3]

-

-

Flavanone Synthesis (Intramolecular Cyclization):

-

Reflux the synthesized chalcone in a solution of sodium acetate in a mixture of alcohol and water.

-

Monitor the reaction by TLC until the chalcone is consumed.

-

Cool the reaction mixture and add water to precipitate the flavanone.

-

Filter, wash with water, and purify the crude product by column chromatography or recrystallization.

-

Structure-Activity Relationship (SAR) of TMF Derivatives: A Multifaceted Exploration

While systematic SAR studies on a broad range of (2S)-5,7,3',4'-Tetramethoxyflavanone derivatives are still emerging, a comparative analysis of related polymethoxyflavonoids provides valuable insights into the influence of structural modifications on various biological activities.

Anticancer Activity

Polymethoxyflavones have demonstrated significant potential as anticancer agents.[4] The cytotoxic effects of TMF derivatives are influenced by the number and position of methoxy groups, as well as the presence of other substituents.

Key SAR Insights for Anticancer Activity:

-

Hydroxylation vs. Methoxylation: While methoxylation generally enhances bioavailability, the presence of free hydroxyl groups can be crucial for direct interaction with certain biological targets. For instance, some studies suggest that demethylation of PMFs can lead to metabolites with potent anti-inflammatory and anticancer activities.[5]

-

Substitution on the B-Ring: Modifications on the B-ring significantly impact anticancer potency. The presence of additional hydroxyl or methoxy groups can alter the electronic properties and steric hindrance of the molecule, influencing its ability to bind to target proteins.

-

Planarity of the Molecule: The overall planarity of the flavone structure can influence its interaction with DNA and other cellular targets. Substitutions that alter this planarity can affect biological activity.[6]

Table 1: Comparative Anticancer Activity of Selected Polymethoxyflavonoids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tangeretin (5,6,7,8,4'-pentamethoxyflavone) | PC-3 (Prostate) | >50 | [7] |

| 5-Demethylnobiletin | PC-3 (Prostate) | ~40 | [7] |

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | U87MG (Glioblastoma) | Significant viability reduction | [8][9] |

| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | Aspc-1 (Pancreatic) | >10 | [10] |

| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | Aspc-1 (Pancreatic) | ~15 | [10] |

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Antimicrobial Activity

Flavonoids, including TMF derivatives, have shown promise as antimicrobial agents. The SAR in this context is often linked to the molecule's ability to disrupt microbial membranes, inhibit key enzymes, or interfere with nucleic acid synthesis.[11]

Key SAR Insights for Antimicrobial Activity:

-

Lipophilicity: The presence of methoxy groups generally increases lipophilicity, which can enhance the ability of the compound to penetrate bacterial cell membranes.

-

Hydroxyl Groups: Specific hydroxyl groups, particularly at the 5 and 7 positions, can be important for antibacterial activity.[12]

-

B-Ring Substitution: The substitution pattern on the B-ring is a critical determinant of antimicrobial potency and spectrum. Halogenated derivatives of flavanones have shown enhanced antimicrobial activity.

-

C6 and C8 Substitutions: The introduction of lipophilic groups like prenyl or geranyl moieties at the C6 or C8 positions of the A-ring has been shown to increase antibacterial activity.[12]

Anti-inflammatory Activity

The anti-inflammatory effects of TMF and its derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.

Key SAR Insights for Anti-inflammatory Activity:

-

Methoxy Group Pattern: The specific arrangement of methoxy groups on the flavanone scaffold influences the compound's ability to inhibit pro-inflammatory enzymes and cytokines.

-

Demethylation: Metabolites of polymethoxyflavones, often with one or more hydroxyl groups, can exhibit more potent anti-inflammatory effects than the parent compound.[5] For example, 5-demethylnobiletin and its metabolites have shown strong inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[5]

Experimental Protocols for Biological Evaluation

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[13]

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the TMF derivatives for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Air-dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[13][14]

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the TMF derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

Signaling Pathways and Molecular Mechanisms

The biological activities of TMF derivatives are underpinned by their ability to modulate various intracellular signaling pathways.

Key Signaling Pathways Modulated by TMF and Related PMFs:

-

NF-κB Pathway: Many polymethoxyflavones inhibit the activation of the NF-κB pathway, a key regulator of inflammation, by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits. This leads to a reduction in the expression of pro-inflammatory genes.

-

MAPK Pathway: TMF and its analogues can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of key kinases in this pathway, such as ERK, JNK, and p38, contributes to the anticancer and anti-inflammatory effects of these compounds.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some PMFs have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

-

β-catenin Signaling: TMF has been shown to exhibit chondroprotective activity by targeting the β-catenin signaling pathway.[1]

Experimental Protocol: Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a widely used technique to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65 for NF-κB activation or phospho-ERK for MAPK activation).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16][17]

Visualizing the Logic: Workflows and Pathways

General Synthetic Workflow for TMF Derivatives

Caption: General synthetic route for (2S)-flavanone derivatives.

Simplified NF-κB Signaling Pathway Inhibition

Caption: Postulated inhibition of the NF-κB pathway by TMF derivatives.

Conclusion and Future Perspectives

The structure-activity relationship of (2S)-5,7,3',4'-Tetramethoxyflavanone derivatives is a burgeoning field with immense therapeutic potential. The strategic placement of methoxy groups provides a foundation of favorable pharmacokinetic properties, while further structural modifications offer a versatile platform for fine-tuning biological activity. While current research provides a foundational understanding, a more systematic approach to the synthesis and biological evaluation of a diverse library of TMF derivatives is warranted. Such studies will be instrumental in elucidating precise SAR, identifying lead compounds with superior potency and selectivity, and ultimately translating the promise of this polymethoxylated scaffold into novel therapeutics for a range of human diseases. The continued exploration of the interplay between the flavanone core, its stereochemistry, and the intricate dance of its methoxy substituents will undoubtedly pave the way for the next generation of flavonoid-based drugs.

References

-

Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.). Retrieved from [Link]

- Payne, J. E., et al. (1998). Synthesis and biological evaluation of substituted flavones as gastroprotective agents. Journal of medicinal chemistry, 41(8), 1287-1294.

- BenchChem. (2025).

- Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB)

- Synthesis, Characterization And Biological Evaluation Of Flavanone: As New Class Of Heterocycles. (2023). Journal of Applied Bioanalysis, 9(3).

-

Western blot analysis of NF-κB and MAPK pathway of CP and K-1 aerial... - ResearchGate. (n.d.). Retrieved from [Link]

- Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones. (n.d.). Banaras Hindu University.

- Vlase, L., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6526.

- Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (2018).

- Classic NCI-60 Screen (Archived). (n.d.).

- Canvax. (2023).

- Polymethoxy-/polyacetyl-flavones cytotoxicity towards colorectal and prostate Cancer cell lines: SAR, mechanisms of action and evaluation as potential adjuvants in chemotherapy | Request PDF. (2025).

- Abcam. (2025). ab235935 Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric).

- Kuete, V., et al. (2016). Antibacterial activities and structure–activity relationships of a panel of 48 compounds from Kenyan plants against multidrug resistant phenotypes. SpringerPlus, 5(1), 937.

- Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343-356.

- Wang, L., et al. (2023). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. Journal of Berry Research, 13(4), 525-544.

- BenchChem. (2025). Application Notes and Protocols: Broth Microdilution Method for Antibacterial Susceptibility Testing of Flavanthrinin.

- Methoxyflavones in Focus: A Comparative Analysis of 3,5,7-Trimethoxyflavone and Its Analogs in Drug Discovery. (2025). BenchChem.

- Chen, J., et al. (2022). Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers in Nutrition, 9, 963662.

- Scotti, L., et al. (2021). Sar, Qsar And Docking Of Anticancer Flavonoids And Variants: A Review. Orbital: The Electronic Journal of Chemistry, 13(1), 58-73.

- The cytotoxicity and SAR analysis of biflavonoids isolated from Araucaria hunsteinii K. Schum. leaves against MCF-7 and HeLa cancer cells. (2023). Journal of Applied Pharmaceutical Science, 13(10), 147-155.

- Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis.

- Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025).

- Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models. (2024). Foods, 13(15), 2293.

- Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflamm

- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2011). Methods in molecular biology (Clifton, N.J.), 779, 213-224.

- Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives. (2021).

- Al-Khayri, J. M., et al. (2022).

- Xie, Y., et al. (2015). Antibacterial Activities of Flavonoids: Structure-Activity Relationship and Mechanism. Current Medicinal Chemistry, 22(1), 132-149.

- Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. (2019). ChemBioChem, 20(2), 210-220.

- Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpret

- Polymethoxyflavones from citrus inhibited gastric cancer cell proliferation through inducing apoptosis by upregulating RARβ, both in vitro and in vivo. (2020). Food and Chemical Toxicology, 146, 111811.

- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).

- Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in. (2022). Antioxidants, 11(12), 2465.

- Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. (2024). Biological Chemistry, 405(3), 269-278.

- Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. (2022). Frontiers in Nutrition, 9, 963662.

- Antitumor activity of 5-hydroxy-3′,4′,6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. (2024).

- 5,7,3',4'-Tetramethoxyflavone | Parasite Inhibitor. (n.d.). MedChemExpress.

- 5,6,7,4′-Tetramethoxyflavanone attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aβ25-35–mediated SK-N-SH dysfunction. (2021). EXCLI Journal, 20, 1269-1286.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]

- 4. Polymethoxyflavones from citrus inhibited gastric cancer cell proliferation through inducing apoptosis by upregulating RARβ, both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]

- 8. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. canvaxbiotech.com [canvaxbiotech.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

The Role of (2s)-5,7,3',4'-Tetramethoxyflavanone in SIRT1 Activation: Mechanisms, Methodologies, and Therapeutic Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, is a critical regulator of cellular metabolism, stress resistance, and longevity, making it a high-value target for therapeutic intervention in age-related diseases.[1][2] Natural compounds, particularly flavonoids, have emerged as a promising class of SIRT1 modulators. This technical guide provides an in-depth examination of (2s)-5,7,3',4'-Tetramethoxyflavanone (TMF), a specific polymethoxyflavonoid, and its role in the SIRT1 signaling pathway. We synthesize current evidence suggesting a dual mechanism of action—both indirect upregulation of SIRT1 expression and potential direct enzymatic activation, a trait observed in structurally related polymethoxyflavonoids. This document offers detailed, field-proven protocols for researchers to investigate these mechanisms, including in vitro enzymatic assays, cellular analysis of substrate deacetylation, and methods to delineate direct versus indirect effects. By providing both the theoretical framework and the practical methodologies, this guide serves as an essential resource for scientists working to characterize novel SIRT1 activators and accelerate their translation into therapeutic candidates.

Section 1: The SIRT1 Deacetylase System: A Prime Therapeutic Target

Sirtuin 1 (SIRT1) is the most extensively studied of the seven mammalian sirtuins (SIRT1-7).[3] These enzymes are classified as Class III histone deacetylases, distinguished by their absolute requirement for nicotinamide adenine dinucleotide (NAD⁺) as a co-substrate for their enzymatic activity.[4] This dependency positions SIRT1 as a crucial metabolic sensor, linking cellular energy status directly to the regulation of gene expression and protein function.[5]

1.1. Catalytic Mechanism and Key Substrates

SIRT1 catalyzes the deacetylation of acetyllysine residues on a multitude of histone and non-histone proteins. The reaction consumes one molecule of NAD⁺ and produces the deacetylated substrate, nicotinamide (NAM), and 2'-O-acetyl-ADP-ribose.[6] This activity modulates critical cellular pathways:

-

Metabolic Regulation: SIRT1 deacetylates and activates key metabolic regulators like peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and forkhead box proteins (FOXO), promoting mitochondrial biogenesis and improving glucose homeostasis.[7]

-

Stress Resistance and DNA Repair: By deacetylating tumor suppressor p53, SIRT1 can attenuate apoptosis and cell-cycle arrest, allowing more time for DNA repair.[8] It also deacetylates DNA repair proteins, directly participating in maintaining genome integrity.

-

Inflammation: SIRT1 can suppress inflammation by deacetylating the RelA/p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[7]

Given its central role in these protective pathways, the discovery of small-molecule Sirtuin-Activating Compounds (STACs) has garnered significant interest.[9]

Section 2: (2s)-5,7,3',4'-Tetramethoxyflavanone (TMF) as a SIRT1 Modulator

Polymethoxyflavonoids (PMFs) are a subclass of flavonoids characterized by multiple methoxy groups on their core flavone structure. This chemical feature generally increases their metabolic stability and bioavailability compared to their polyhydroxylated counterparts. Several PMFs have been identified as potent SIRT1 activators.[10][11]

2.1. Evidence for TMF-Mediated SIRT1 Activation

While literature specifically investigating the (2s) stereoisomer of 5,7,3',4'-Tetramethoxyflavanone is limited, research on the parent compound, 5,7,3',4'-tetramethoxyflavone (TMF), provides compelling evidence for its interaction with the SIRT1 pathway. A key study demonstrated that in osteoarthritis chondrocytes, TMF ameliorates cholesterol dysregulation by mediating SIRT1/FOXO3a/ABCA1 signaling.[12] The crucial finding was that TMF promoted the nuclear translocation of the SIRT1 substrate FOXO3a by activating SIRT1 expression .[12] This points towards an indirect mechanism of action involving the upregulation of SIRT1 protein levels.

However, studies on structurally analogous PMFs suggest a second, direct mechanism may also be at play. For instance, 3,5,7,3',4'-pentamethoxyflavone, isolated from Kaempferia parviflora, was found to be a four-fold more potent direct activator of SIRT1 enzymatic activity than resveratrol.[10][13] Similarly, various citrus-derived PMFs have been shown to directly promote SIRT1 activity.[11] This establishes a strong precedent for compounds of this chemical class to allosterically activate the SIRT1 enzyme.

Therefore, a comprehensive investigation into TMF's role must consider two primary hypotheses:

-

Indirect Activation: TMF upregulates the transcription and/or translation of the SIRT1 gene, leading to higher cellular levels of the enzyme.

-

Direct Activation: TMF binds directly to the SIRT1 enzyme, inducing a conformational change that enhances its catalytic efficiency, likely by lowering the Michaelis constant (Kₘ) for its acetylated substrate.[14]

The following section provides the necessary experimental protocols to dissect these potential mechanisms.

Section 3: Methodologies for Assessing SIRT1 Activation by TMF

To rigorously characterize the effect of TMF on SIRT1, a multi-faceted approach combining in vitro biochemistry with cell-based functional assays is required. This section provides validated, step-by-step protocols.

3.1. In Vitro Characterization: Direct Enzymatic Activity

The first critical question is whether TMF can directly activate recombinant SIRT1 enzyme in a cell-free system. Fluorogenic assays are a common first-line approach for their high-throughput compatibility.

Protocol 3.1.1: Fluorogenic In Vitro SIRT1 Activity Assay

This protocol is based on the widely used principle where SIRT1 deacetylates a peptide substrate containing a fluorophore-quencher pair.[15][16] Deacetylation allows a developer enzyme to cleave the peptide, releasing the fluorophore from the quencher and producing a measurable signal.

Causality Behind Experimental Choices:

-

Substrate Choice: A p53-derived peptide with an acetylated lysine and a covalently attached fluorophore (e.g., AMC) is used. While convenient, it's crucial to be aware that some STACs show artifactual activation dependent on the fluorophore itself.[17] Therefore, positive hits should be validated with a label-free assay (Protocol 3.1.2).

-

Controls: Resveratrol is used as a positive control for activation, while Nicotinamide (a product and non-competitive inhibitor of SIRT1) is a critical negative control.[16]

-

NAD⁺ Concentration: NAD⁺ should be used at a concentration near its Kₘ to be sensitive to activators that might affect its binding or utilization.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., Ac-p53-AMC)

-

NAD⁺

-

(2s)-5,7,3',4'-Tetramethoxyflavanone (TMF) and control compounds (Resveratrol, Nicotinamide)

-

SIRT1 Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer Solution (e.g., Trypsin-based, often included in commercial kits)

-

96-well black, flat-bottom plates

Procedure:

-

Compound Preparation: Prepare a 2x concentration series of TMF and controls (e.g., 0.1 µM to 100 µM) in SIRT1 Assay Buffer. Include a "vehicle only" (e.g., DMSO) control.

-

Enzyme Preparation: Dilute recombinant SIRT1 to a 2x working concentration in cold Assay Buffer.

-

Reaction Initiation:

-

Add 25 µL of the 2x compound/control dilutions to the wells of the 96-well plate.

-

Add 25 µL of the 2x SIRT1 enzyme solution to each well.

-

Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

-

-

Substrate Addition: Prepare a 2x substrate/co-substrate mix containing the fluorogenic peptide and NAD⁺ in Assay Buffer. Add 50 µL of this mix to all wells to start the reaction.

-

Enzymatic Reaction: Incubate the plate at 37°C for 45-60 minutes, protected from light.

-

Development: Add 50 µL of Developer Solution to each well. Incubate at 37°C for 15-30 minutes.

-

Data Acquisition: Read the fluorescence on a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm for AMC-based substrates).

-

Analysis: After subtracting the background (no enzyme control), calculate the fold-activation relative to the vehicle control. Plot the results to determine the EC₅₀ (the concentration of TMF that elicits 50% of the maximal activation).

Table 1: Example Data Summary for In Vitro SIRT1 Activation

| Compound | EC₅₀ (µM) | Max Fold Activation |

|---|---|---|

| Resveratrol | 15.2 | 8.5x |

| TMF | Experimental | Experimental |

| Nicotinamide | N/A (Inhibitor) | N/A (Inhibitor) |

Workflow for In Vitro SIRT1 Activity Assessment

Caption: Workflow for cellular SIRT1 activity via Western blot.

3.3. Differentiating Direct vs. Indirect Mechanisms

The data from the osteoarthritis study suggests TMF may act by increasing SIRT1 protein levels. [12]Conversely, data from related PMFs suggest direct activation. [10][11]A third possibility is that TMF increases the cellular pool of the SIRT1 co-substrate, NAD⁺. [2]The following protocol addresses this third hypothesis.

Protocol 3.3.1: Measurement of Intracellular NAD⁺/NADH Ratio

This protocol uses a colorimetric enzymatic cycling assay to measure the total NAD⁺ and NADH pool, and subsequently the individual components after selective degradation. An increase in the NAD⁺/NADH ratio is known to activate SIRT1.

Causality Behind Experimental Choices:

-

Extraction Method: The differential stability of NAD⁺ (stable in acid, labile in base) and NADH (labile in acid, stable in base) is exploited. Samples are split and treated with either acid or base to selectively destroy one form, allowing for the specific measurement of the other. [18]* Detection Method: An enzyme cycling reaction, where NADH reduces a probe to a colored or fluorescent product, is used for signal amplification, providing the sensitivity needed to measure physiological concentrations. [19][20][21] Materials:

-

Cultured cells treated with TMF

-

NAD⁺/NADH Extraction Buffer

-

0.4 M HCl and 0.5 M NaOH

-

Commercial NAD⁺/NADH quantification kit (containing cycling enzymes, probe, and standards)

-

96-well clear plates

Procedure:

-

Cell Culture and Lysis:

-

Culture and treat cells with TMF as in Protocol 3.2.1.

-

Harvest ~2 x 10⁶ cells and extract the metabolites using 400 µL of the kit's extraction buffer, followed by two freeze/thaw cycles.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Sample Decomposition:

-

For NADH measurement: Aliquot 200 µL of supernatant into a new tube. Heat at 60°C for 30 minutes to decompose all NAD⁺. Cool on ice.

-

For Total NAD⁺ + NADH measurement: Use the remaining untreated supernatant.

-

-

Assay Reaction:

-

Add 50 µL of the NADH sample, the total NAD/NADH sample, and NAD⁺ standards to separate wells of a 96-well plate.

-

Prepare the Master Mix from the kit (containing the cycling enzymes) and add 100 µL to each well.

-

Incubate at room temperature for 5-10 minutes to convert all NAD⁺ in the "total" sample to NADH.

-

Add 10 µL of the developer solution to each well.

-

-

Data Acquisition and Analysis:

-

Incubate at room temperature for 1-4 hours, protected from light.

-

Read absorbance at 450 nm.

-

Calculate the concentrations of NADH and Total NAD/NADH from the standard curve.

-

Calculate NAD⁺ concentration: [NAD⁺] = [Total] - [NADH].

-

Determine the NAD⁺/NADH ratio for each treatment condition.

-

Section 4: Pharmacokinetic Considerations and In Vivo Relevance

While in vitro and cellular data are essential for mechanistic understanding, the therapeutic potential of TMF depends on its pharmacokinetic profile. Flavonoids, in general, undergo extensive first-pass metabolism in the gut and liver. [22]They are often rapidly converted into glucuronidated and sulfated conjugates, which may have different biological activities than the parent compound. [22] Studies on related flavanones like pinostrobin show rapid absorption (Tₘₐₓ of ~0.13 hours) but a moderate elimination half-life (t₁/₂ of ~4 hours) in rats. [23]The parent form of orally administered flavonoids is often only transiently present in plasma, with metabolites predominating. [22] Implications for Drug Development:

-

Metabolite Activity: It is crucial to determine if the metabolites of TMF also possess SIRT1-activating properties.

-

Bioavailability: The low oral bioavailability of the parent compound may necessitate the use of higher doses in vivo or the development of formulation strategies to improve absorption and reduce first-pass metabolism.

-

In Vivo Studies: Preclinical animal studies are required to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, correlating plasma concentrations of TMF and its metabolites with downstream markers of SIRT1 activation (e.g., tissue-specific deacetylation of p53 or PGC-1α).

Section 5: Summary and Future Directions

(2s)-5,7,3',4'-Tetramethoxyflavanone stands out as a promising SIRT1-modulating agent with a potential dual mechanism of action. Existing evidence strongly supports its ability to increase cellular SIRT1 activity by upregulating SIRT1 expression, while compelling data from structurally related polymethoxyflavonoids suggest it may also be a direct enzymatic activator.

This guide provides a robust methodological framework for fully elucidating its mechanism. Future research should prioritize the following:

-

Direct Enzymatic Assays: Perform the in vitro assays described herein (Protocols 3.1.1 and its label-free validation) to definitively determine if TMF is a direct STAC.

-

Stereochemistry: Conduct a head-to-head comparison of the (2s) and (2r) enantiomers of TMF to determine if SIRT1 activation is stereospecific.

-

Mechanism of Upregulation: Investigate the transcriptional mechanism by which TMF increases SIRT1 expression, for example, by using qPCR to measure SIRT1 mRNA levels and promoter-reporter assays.

-

Biophysical Confirmation: If direct activation is confirmed, use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of TMF to the SIRT1 protein and determine binding affinity.

-

In Vivo Efficacy: Advance the most potent form of TMF into preclinical models of age-related metabolic or neurodegenerative disease to validate its therapeutic potential.

By systematically applying these technical approaches, the scientific community can fully characterize the interaction between TMF and SIRT1, paving the way for the development of a new class of therapeutics for diseases of aging.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be consolidated here.

Sources

- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]

- 3. Flavonoids-mediated SIRT1 signaling activation in hepatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. qurays.kz [qurays.kz]

- 11. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 12. 5,7,3',4'-tetramethoxyflavone ameliorates cholesterol dysregulation by mediating SIRT1/FOXO3a/ABCA1 signaling in osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent SIRT1 enzyme-stimulating and anti-glycation activities of polymethoxyflavonoids from Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. promega.com [promega.com]

- 19. raybiotech.com [raybiotech.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies [frontiersin.org]

Methodological & Application

Application Note: High-Fidelity Total Synthesis of (2S)-5,7,3',4'-Tetramethoxyflavanone

Executive Summary

This technical guide details the total synthesis of (2S)-5,7,3',4'-tetramethoxyflavanone starting from phloroacetophenone (2,4,6-trihydroxyacetophenone). Unlike generic protocols, this workflow prioritizes regiochemical control and enantioselectivity, essential for pharmaceutical applications where the (2S)-conformer often exhibits distinct pharmacodynamics compared to its (2R)-antipode.

The synthesis is modularized into three critical phases:

-

Regioselective Methylation: Exploiting intramolecular hydrogen bonding to selectively protect C4 and C6 hydroxyls.

-

Claisen-Schmidt Assembly: Thermodynamic control to generate the (E)-chalcone intermediate.

-

Enantioselective Cyclization: Utilization of a bifunctional organocatalyst to induce the (2S)-stereocenter, avoiding costly chiral resolution steps.

Retrosynthetic Analysis & Pathway

The strategy relies on the "Chalcone Route," the most robust method for constructing the flavanone skeleton. The chirality at C2 is installed during the final intramolecular oxa-Michael addition.

Figure 1: Retrosynthetic logic flow from target to commercially available phloroacetophenone.

Phase 1: Regioselective Methylation

Objective: Synthesize 2-hydroxy-4,6-dimethoxyacetophenone (Xanthoxylin). Mechanism: The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces the nucleophilicity of the C2-OH, allowing selective alkylation of the C4 and C6 positions under controlled basic conditions.

Protocol

Reagents:

-

Phloroacetophenone (1.0 eq)

-

Dimethyl sulfate (DMS) (2.0 - 2.1 eq) [Caution: Potent Carcinogen]

-

Potassium Carbonate (

), anhydrous (2.5 eq) -

Acetone (dry, solvent)[1]

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve phloroacetophenone (10 g, 59.5 mmol) in dry acetone (150 mL).

-

Base Addition: Add anhydrous

(20.5 g, 148 mmol). The suspension will turn yellow. -

Alkylation: Add Dimethyl Sulfate (11.5 mL, 121 mmol) dropwise via syringe over 20 minutes. Note: Use of MeI is a safer alternative but may require longer reaction times.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 3–4 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and the mono-methylated intermediate should convert to the di-methylated product ( -

Workup:

-

Cool to room temperature (RT). Filter off inorganic salts.

-

Evaporate the acetone filtrate under reduced pressure.

-

Resuspend the residue in DCM (100 mL) and wash with water (2 x 50 mL).

-

Critical Step: Wash with 5% NaOH (cold) to remove any unreacted starting material or mono-methylated byproducts (the target product is less acidic due to the H-bond and remains in the organic layer).

-

-

Purification: Recrystallize from methanol to yield colorless needles.

Yield Target: 75–85%

Characterization: ^1H NMR (CDCl3) should show a sharp singlet at

Phase 2: Claisen-Schmidt Condensation

Objective: Synthesize (E)-2'-hydroxy-3,4,4',6'-tetramethoxychalcone. Mechanism: Base-catalyzed aldol condensation followed by dehydration.[2] The reaction is driven by the formation of the conjugated enone system.

Protocol

Reagents:

-

2-Hydroxy-4,6-dimethoxyacetophenone (Intermediate from Phase 1) (1.0 eq)

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)

-

KOH (50% aq. solution) or NaOH pellets

-

Ethanol (95%)

Step-by-Step:

-

Dissolution: Dissolve the acetophenone derivative (5.0 g, 25.5 mmol) and veratraldehyde (4.23 g, 25.5 mmol) in Ethanol (50 mL).

-

Catalysis: Add KOH (50% w/v, 10 mL) dropwise.

-

Observation: The solution will darken significantly (orange to deep red) due to the formation of the chalcone phenolate.

-

-

Reaction: Stir at room temperature for 24–48 hours. Note: Heating is generally avoided to prevent polymerization or Cannizzaro side reactions.

-

Quench: Pour the reaction mixture into crushed ice (200 g) containing HCl (concentrated, 15 mL). The mixture must be acidic (pH ~2).

-

Isolation: The yellow/orange precipitate is the crude chalcone. Filter via Büchner funnel.[3]

-

Purification: Recrystallize from Ethanol/Acetone.

Data Summary:

| Parameter | Specification |

| Appearance | Deep yellow/orange crystals |

| Melting Point | 142–144 °C |

| Key NMR Signal | Trans-olefinic protons ( |

Phase 3: Enantioselective Cyclization (The "2S" Core)

Objective: Cyclize the chalcone to (2S)-5,7,3',4'-tetramethoxyflavanone. Challenge: Standard acid/base cyclization yields a racemate. Solution: Organocatalysis using a Cinchona alkaloid-derived thiourea catalyst . This bifunctional catalyst activates the enone (via H-bonding) and the nucleophilic phenol (via the quinuclidine nitrogen), directing the attack to the Si-face of the alkene.

Protocol

Reagents:

-

Chalcone (from Phase 2) (1.0 eq)

-

Catalyst: (DHQD)2PHAL or a specific Quinine-derived thiourea (10 mol%)

-

Solvent: Toluene or Mesitylene

-

Temperature: -20°C to RT (Optimization required for specific substrates)

Step-by-Step:

-

Preparation: In a vial, dissolve the chalcone (1.0 mmol) in Toluene (10 mL).

-

Catalyst Addition: Add the chiral thiourea catalyst (0.1 mmol).

-

Incubation: Stir the mixture at designated temperature (start at 0°C) for 48 hours.

-

Monitoring: Monitor by HPLC (Chiralpak AD-H or OD-H column).

-

Endpoint: Disappearance of the chalcone (yellow) and emergence of the flavanone (colorless/pale yellow).

-

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc).

Stereochemical Model:

Figure 2: Simplified mechanistic flow of the organocatalytic cyclization.

Quality Control & Validation

To ensure the synthesized material meets "Drug Development" standards, the following validation metrics are mandatory.

Enantiomeric Excess (ee) Determination

-

Method: Chiral HPLC.

-

Column: Daicel Chiralpak AD-H (

mm). -

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: ee > 90% (for asymmetric synthesis) or > 99% (after recrystallization/chiral prep).

Structural Confirmation (NMR)

-

C2-Proton: The proton at the chiral center (H-2) typically appears as a doublet of doublets (dd) around

5.3–5.5 ppm. -

C3-Protons: Two protons at C3 appear as separate multiplets due to diastereotopicity adjacent to the chiral center.

References

-

Scheidt, K. A., et al. (2007).[4] "Catalytic Enantioselective Synthesis of Flavanones and Chromanones." Journal of the American Chemical Society, 129(13), 3830–3831. Link

-

BenchChem. (2025).[2][3] "Application Notes and Protocols for Claisen-Schmidt Condensation." BenchChem Technical Library. Link

-

Keßberg, A., & Metz, P. (2016). "Enantioselective Synthesis of 2′- and 3′-Substituted Natural Flavans." Organic Letters, 18(23), 6124–6127. Link[5]

-

NIST/NIH. (2024). "PubChem Compound Summary: Phloroacetophenone." National Library of Medicine. Link

Sources

Application Note: In Vitro Cytotoxicity and Apoptosis Assay Protocols for (2S)-5,7,3',4'-Tetramethoxyflavanone

Introduction & Rationale

(2S)-5,7,3',4'-Tetramethoxyflavanone (TMF) is a highly bioactive polymethoxyflavanone. Structurally characterized by the presence of four methoxy groups on the flavanone backbone, TMF exhibits significant lipophilicity, which enhances its cellular permeability but complicates in vitro aqueous handling. Recent pharmacological studies have highlighted the compound's dual role: it acts as a potent neuroprotective agent by attenuating NADPH oxidase 1/4 and promoting Sirtuin-1 (SIRT1) under oxidative stress[1], while simultaneously demonstrating selective antiproliferative and pro-apoptotic activities in various human cancer cell lines[2].

This application note provides drug development professionals and researchers with a self-validating, step-by-step methodological framework for evaluating the cytotoxicity of TMF. Rather than merely listing steps, this guide emphasizes the causality behind experimental choices —specifically addressing the physicochemical challenges of polymethoxyflavones, such as compound precipitation and assay interference[3].

Physicochemical Handling & Experimental Design Logic

Overcoming Hydrophobicity and Vehicle Toxicity

Like most polymethoxyflavones, TMF is practically insoluble in water but highly soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the standard vehicle; however, DMSO itself is cytotoxic at high concentrations.

-

Causality: To prevent vehicle-induced cell death from confounding the TMF cytotoxicity data, the final concentration of DMSO in the culture medium must strictly not exceed 0.5% (v/v), with 0.1% being the gold standard[2].

-

Solution: Prepare a highly concentrated stock solution (e.g., 50 mM) in anhydrous DMSO. Perform serial dilutions in DMSO first, and only dilute into the pre-warmed (37°C) complete culture medium immediately before treating the cells. Adding cold medium to a DMSO stock will cause the highly lipophilic TMF to "crash out" (precipitate), leading to inaccurate dosing.

Mitigating Assay Artifacts

Plant-derived flavonoids and polymethoxyflavones possess inherent redox potentials that can directly reduce tetrazolium salts (like MTT) into formazan in the absence of living cells[3].

-

Causality: If TMF directly reduces MTT, the assay will yield a false-negative result for cytotoxicity (appearing as though cells are highly viable).

-

Solution: A "Cell-Free Compound Blank" must be included in the experimental matrix to subtract background reduction.

Table 1: Mandatory Experimental Control Matrix

| Control Type | Composition | Purpose | Expected Outcome |

| Untreated Control | Cells + Complete Medium | Establishes 100% baseline viability. | Maximum absorbance/fluorescence. |

| Vehicle Control | Cells + Medium + 0.1% DMSO | Proves the solvent (DMSO) is not causing cell death[4]. | Viability ≥ 98% relative to Untreated. |

| Positive Control | Cells + Medium + Cisplatin (10 µM) | Validates that the cell line is responsive to known cytotoxic agents[3]. | Significant reduction in viability. |

| Cell-Free Blank | Medium + TMF (Highest Dose) + MTT | Detects direct chemical reduction of MTT by TMF[3]. | Minimal to zero absorbance. |

Experimental Workflows

Figure 1: High-throughput screening and mechanistic validation workflow for TMF.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

The MTT assay measures the activity of the mitochondrial enzyme succinate dehydrogenase, serving as a proxy for cellular metabolic rate and viability[4].

Reagents & Equipment

-

Target Cell Lines (e.g., SK-N-SH, HeLa, MDA-MB-231) in logarithmic growth phase.

-

MTT Reagent (5 mg/mL in PBS, sterile filtered).

-

Anhydrous DMSO (for formazan solubilization).

-

Microplate reader (570 nm and 630 nm reference filter).

Step-by-Step Procedure

-

Cell Seeding: Harvest cells and seed at a density of

to -

Treatment Preparation: Prepare a 50 mM TMF stock in DMSO. Create intermediate dilutions in DMSO, then dilute 1:1000 into pre-warmed complete medium to achieve final concentrations (e.g., 1, 10, 25, 50, 100 µM) with a constant 0.1% DMSO concentration across all wells.

-

Dosing: Aspirate the old medium from the 96-well plate. Add 100 µL of the TMF-containing medium to the respective wells. Include all controls listed in Table 1. Incubate for 24, 48, or 72 hours[4].

-

MTT Incubation: Add 20 µL of the MTT reagent (5 mg/mL) directly to each well. Incubate in the dark at 37°C for 3 to 4 hours. Logic: Viable cells will internalize the MTT and reduce it to insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium (do not disturb the formazan crystals at the bottom). Add 150 µL of DMSO to each well[5]. Place the plate on an orbital shaker for 15 minutes at room temperature to fully dissolve the crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract cellular debris background.

-

Data Analysis: Calculate % Viability =

. Determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Mechanistic Apoptosis Evaluation (Annexin V/PI)

While the MTT assay indicates metabolic inhibition, it cannot differentiate between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. To confirm that TMF induces programmed cell death, Annexin V/PI flow cytometry is required[1].

-

Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which is bound by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis).

Figure 2: Proposed molecular mechanisms of TMF-induced apoptosis and target biomarkers.

Step-by-Step Procedure

-

Cell Seeding: Seed

cells/well in a 6-well plate. Incubate overnight. -

Treatment: Treat cells with TMF at concentrations bracketing the calculated IC₅₀ (e.g., ½ IC₅₀, IC₅₀, and 2× IC₅₀) for 24 and 48 hours.

-

Harvesting (Critical Step): Collect the culture medium (which contains floating, late-apoptotic cells). Wash the adherent cells with PBS and add it to the collected medium. Detach cells using Trypsin-EDTA (ensure trypsinization is brief to avoid stripping membrane receptors). Pool all fractions and centrifuge at 300 × g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

-

Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[1].

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer (e.g., BD FACSCanto or Beckman Coulter) measuring fluorescence emission at 530 nm (FITC) and >600 nm (PI).

-

Gating Strategy:

-

Lower Left Quadrant (Annexin V- / PI-): Viable cells.

-

Lower Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper Right Quadrant (Annexin V+ / PI+): Late apoptotic cells.

-

Upper Left Quadrant (Annexin V- / PI+): Necrotic cells.

-

Data Interpretation & Troubleshooting

Table 2: Troubleshooting Common Assay Failures

| Observation | Mechanistic Cause | Corrective Action |

| Precipitate visible in culture wells | TMF crashed out of solution due to cold medium or high aqueous ratio. | Warm medium to 37°C prior to dilution. Ensure final DMSO is exactly 0.1-0.5%. |

| High viability in Positive Control | Cell line has developed chemoresistance or reagent degradation. | Validate cell line passage number (<20). Prepare fresh Cisplatin stock. |

| High background in MTT Cell-Free Blank | TMF is directly reducing the tetrazolium salt[3]. | Subtract blank OD from all treated wells, or switch to an ATP-luminescence assay (e.g., CellTiter-Glo). |

| Low Annexin V signal but high PI | Harsh trypsinization cleaved phosphatidylserine from the membrane. | Use a non-enzymatic cell dissociation buffer or reduce trypsin exposure time to <3 mins. |

By adhering to these rigorous, self-validating protocols, researchers can generate highly reproducible, publication-quality data regarding the cytotoxic and apoptotic profiles of (2S)-5,7,3',4'-Tetramethoxyflavanone and related polymethoxyflavones.

References

-

[5] Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. ACS Omega. Available at:[Link]

-

[1] 5,6,7,4'-Tetramethoxyflavanone attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction. EXCLI Journal. Available at:[Link]

-

[2] A New Flavanone from Chromolaena tacotana (Klatt) R. M. King and H. Rob, Promotes Apoptosis in Human Breast Cancer Cells by Downregulating Antiapoptotic Proteins. MDPI Molecules. Available at:[Link]

-

[4] Nobiletin, a citrus polymethoxyflavone, enhances the effects of bicalutamide on prostate cancer cells via down regulation of NF-κB, STAT3, and ERK activation. RSC Advances. Available at:[Link]

-

[3] New Polymethoxyflavones from Hottonia palustris Evoke DNA Biosynthesis-Inhibitory Activity in An Oral Squamous Carcinoma (SCC-25) Cell Line. MDPI International Journal of Molecular Sciences. Available at:[Link]

Sources

- 1. excli.de [excli.de]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Nobiletin, a citrus polymethoxyflavone, enhances the effects of bicalutamide on prostate cancer cells via down regulation of NF-κB, STAT3, and ERK act ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10020B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

High-Sensitivity LC-MS/MS Protocol for the Quantification of (2S)-5,7,3',4'-Tetramethoxyflavanone in Plasma

1. Scientific Context & Analyte Profiling (2S)-5,7,3',4'-Tetramethoxyflavanone is a highly lipophilic polymethoxyflavanone (PMF). While the methylation of the flavonoid backbone enhances its metabolic stability and cellular permeability compared to unmethylated analogs, the compound still undergoes[1]. This rapid clearance typically restricts circulating plasma concentrations to the low ng/mL or pg/mL range, necessitating a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.

2. Causality in Method Design (The "Why" Behind the "How") As a bioanalytical scientist, developing a robust assay requires treating the protocol as a system of chemical causalities rather than a mere sequence of steps.

-

Sample Preparation (Liquid-Liquid Extraction vs. Protein Precipitation): Plasma is a complex matrix heavily burdened with proteins and phospholipids. While Protein Precipitation (PPT) is rapid, it fails to eliminate phospholipids. In the Electrospray Ionization (ESI) source, these residual phospholipids compete with the target analyte for charge, causing severe ion suppression. Because (2S)-5,7,3',4'-Tetramethoxyflavanone is highly lipophilic, we employ Liquid-Liquid Extraction (LLE) using ethyl acetate. This non-polar solvent selectively partitions the hydrophobic PMF into the organic layer, leaving polar matrix interferents behind.

-

Chromatographic Ionization (Acidic Mobile Phase): The four methoxy groups on the flavanone backbone act as weak electron donors. By utilizing 0.1% formic acid in the aqueous mobile phase, we provide an abundant proton source, driving the equilibrium toward the formation of the

precursor ion ( -

Mass Spectrometry (RDA Fragmentation): The selection of Multiple Reaction Monitoring (MRM) transitions is governed by the structural stability of the flavonoid. Upon collision-induced dissociation (CID), flavanones undergo a characteristic [2]. For this specific tetramethoxyflavanone, the 1,3-RDA cleavage yields a highly stable A-ring fragment (

181.1) and a B-ring fragment (

Fig 1. 1,3-Retro-Diels-Alder fragmentation pathway of (2S)-5,7,3',4'-Tetramethoxyflavanone.

3. Step-by-Step Experimental Protocol

3.1. Reagents and Materials

-

Target Analyte: (2S)-5,7,3',4'-Tetramethoxyflavanone standard (>99% purity).

-

Internal Standard (IS): A stable-isotope labeled analog (e.g.,

-Tetramethoxyflavanone) or a structural analog (e.g., Hesperetin) to act as a self-validating control for extraction recovery and matrix effects. -

Solvents: LC-MS grade Ethyl Acetate, Acetonitrile (ACN), Methanol (MeOH), and Water. Formic acid (99% purity).

3.2. Plasma Sample Preparation (LLE Workflow) To ensure a self-validating system, the IS is introduced at the very first step, ensuring any volumetric losses during extraction are mathematically normalized during data processing.

-

Aliquot: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube.

-

IS Addition: Add 10 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.

-

Buffering: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 5.0) to disrupt protein binding and maintain the analyte in an un-ionized state for optimal organic partitioning.

-

Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes at 1500 rpm.

-

Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Initial gradient conditions: 20% ACN / 80% Water with 0.1% Formic acid). Vortex for 2 minutes and transfer to an autosampler vial.

Fig 2. Liquid-liquid extraction workflow for isolating PMFs from plasma matrix.

4. LC-MS/MS Instrumental Parameters

4.1. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Flow Rate: 0.4 mL/min

Table 1: Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |

| 0.00 | 80 | 20 | Initial |

| 1.00 | 80 | 20 | Isocratic hold |

| 4.00 | 10 | 90 | Linear ramp |

| 5.50 | 10 | 90 | Column wash |

| 5.60 | 80 | 20 | Re-equilibration |

| 7.00 | 80 | 20 | End |

4.2. Mass Spectrometry (MRM) Conditions

-

Ionization Mode: Electrospray Ionization Positive (ESI+)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| (2S)-5,7,3',4'-Tetramethoxyflavanone | 345.1 | 181.1 | 50 | 22 | Quantifier (A-ring) |

| (2S)-5,7,3',4'-Tetramethoxyflavanone | 345.1 | 165.1 | 50 | 28 | Qualifier (B-ring) |

| Internal Standard (Analog) | 303.1 | 153.1 | 50 | 25 | IS Quantifier |

5. Trustworthiness & Method Validation To ensure the protocol is a self-validating system, the following parameters must be evaluated per FDA/EMA bioanalytical guidelines:

-

Linearity: Calibration curves should be constructed from 0.5 ng/mL (Lower Limit of Quantitation, LLOQ) to 500 ng/mL, utilizing a

weighted linear regression. -

Matrix Effect (ME): Calculate ME by comparing the peak area of the analyte spiked into post-extracted blank plasma versus the peak area of the analyte in neat solvent. The use of LLE typically keeps ME within the acceptable ±15% range.

-

Recovery: Assessed by comparing the peak area of pre-extraction spiked samples to post-extraction spiked samples. Ethyl acetate LLE should yield >80% consistent recovery for PMFs.

References

-

Boumendjel, A., Blanc, M., Williamson, G., & Barron, D. (2009). Efficient Synthesis of Flavanone Glucuronides. Journal of Agricultural and Food Chemistry, 57(16), 7264-7267.[Link]

-

Zhang, J. Y., Lu, J. Q., Wang, F., Cao, G. S., Tu, P. F., & Qiao, Y. J. (2013). Characterization of thirty-nine polymethoxylated flavonoids (PMFs) in the branches of Murraya paniculata by HPLC-DAD-ESI-MS/MS. Chinese Journal of Natural Medicines, 11(1), 63-70.[Link]

Sources

Application Note: Developing High-Performance Nano-emulsions for (2S)-5,7,3',4'-Tetramethoxyflavanone Bioavailability Enhancement

Abstract

(2S)-5,7,3',4'-Tetramethoxyflavanone (TMF), a bioactive polymethoxyflavone (PMF) primarily derived from Kaempferia parviflora (Black Ginger), exhibits potent anti-inflammatory and metabolic-regulating properties. However, its clinical efficacy is severely limited by its classification as a BCS Class II/IV compound—characterized by high lipophilicity (logP ~3.0–4.0) and negligible aqueous solubility. This application note details a validated protocol for engineering oil-in-water (O/W) nano-emulsions to enhance the oral bioavailability of TMF. We provide a comprehensive guide on surfactant selection, high-energy homogenization protocols, and stability characterization to ensure a polydispersity index (PDI) < 0.2 and long-term kinetic stability.

Introduction: The Solubility Challenge

Unlike hydroxylated flavonoids (e.g., quercetin), TMF lacks hydrogen-bond donating hydroxyl groups, replaced instead by four methoxy groups. While this methoxylation improves metabolic stability against glucuronidation, it renders the molecule practically insoluble in water ("brick dust" behavior).

Standard micronization is insufficient. To achieve therapeutic serum levels, TMF must be presented to the gastrointestinal epithelium in a solubilized state. Nano-emulsions (20–200 nm) offer a dual advantage:

-

Kinetic Solubility: The massive increase in surface area improves the dissolution rate (Noyes-Whitney equation).

-

Lymphatic Transport: Long-chain triglyceride (LCT) oil phases can stimulate chylomicron production, allowing TMF to bypass first-pass hepatic metabolism via the lymphatic system.

Pre-Formulation: Component Selection

The success of a nano-emulsion relies on the Solubility Capacity of the oil phase and the HLB (Hydrophilic-Lipophilic Balance) of the surfactant system.

Oil Phase Screening

TMF solubility must be maximized in the oil phase to prevent precipitation during storage (Ostwald Ripening).

| Component Type | Recommended Candidates | Role & Rationale |

| Oil Phase | Capryol™ 90 (Propylene glycol monocaprylate)Miglyol® 812 (MCTs)Peceol™ (Glyceryl monooleate) | Solvent: Medium-chain triglycerides (MCTs) and mono-diglycerides generally offer higher solubilization for PMFs than long-chain oils (e.g., corn oil). |

| Surfactant | Tween® 80 (Polysorbate 80)Cremophor® EL (Kolliphor EL) | Stabilizer: High HLB (13–15) is required for O/W emulsions. Tween 80 is preferred for its low toxicity and P-gp inhibition potential. |

| Co-Surfactant | Transcutol® P PEG 400 Ethanol | Flexibility: Reduces interfacial tension and increases the flexibility of the surfactant film, aiding in droplet breakup during sonication. |

Experimental Validation (Solubility Study):

-

Add excess TMF to 2 mL of various oils.

-

Vortex for 10 min; shake at 37°C for 48 hours.

-

Centrifuge at 10,000 rpm for 15 min.

-

Analyze supernatant via HPLC-UV (254 nm). Target: Select the oil dissolving >50 mg/mL of TMF.

Protocol: High-Energy Ultrasonication Formulation

This protocol utilizes high-shear ultrasonication to disrupt the coarse emulsion into nanodroplets.

Materials

-

(2S)-5,7,3',4'-Tetramethoxyflavanone (Purity >98%)[1]

-

Oil: Capryol 90 (Selected based on screening)

-

Surfactant: Tween 80[2]

-

Co-surfactant: PEG 400[3]

-

Aqueous Phase: Deionized water (Milli-Q)

Formulation Workflow

Ratio: Oil : Smix (Surfactant/Co-surfactant) : Water = 10 : 20 : 70 (Example ratio; optimize via pseudo-ternary phase diagram).

Step-by-Step Procedure:

-

Preparation of Oil Phase (Phase A):

-

Weigh the required amount of Capryol 90.

-

Add TMF (e.g., 5% w/w of the oil phase).

-

Magnetically stir at 40°C for 30 mins until TMF is completely dissolved. Critical: Ensure no crystals remain.

-

-

Preparation of Aqueous Phase (Phase B):

-

Mix Tween 80 and PEG 400 (Smix ratio 2:1) into deionized water.

-

Stir until a homogenous solution forms.

-

-

Pre-Emulsification:

-

Add Phase A dropwise to Phase B under continuous magnetic stirring (500 rpm).

-

Result: A milky, coarse emulsion (droplet size > 1 µm).

-

-

High-Energy Homogenization (Ultrasonication):

-

Place the coarse emulsion in an ice bath (to prevent heat degradation).

-

Use a probe sonicator (e.g., Qsonica or Vibra-Cell).

-

Settings: 750W, 40% Amplitude.

-

Cycle: 5 minutes total (Pulse mode: 5s ON, 5s OFF).

-

Endpoint: The solution should turn from milky white to translucent/bluish opalescent (Tyndall effect).

-

Visualization of Workflow

Figure 1: Step-by-step high-energy ultrasonication workflow for TMF nano-emulsion generation.

Characterization & Validation Criteria

A nano-emulsion is only as good as its stability. The following parameters must be verified post-production.

| Parameter | Technique | Acceptance Criteria | Scientific Rationale |

| Droplet Size | Dynamic Light Scattering (DLS) | 20 – 100 nm | Smaller sizes (<100 nm) significantly increase surface area and facilitate paracellular transport. |

| Polydispersity (PDI) | DLS | < 0.25 | A PDI > 0.3 indicates a broad distribution, leading to Ostwald ripening (large droplets eating small ones). |

| Zeta Potential | Electrophoretic Mobility | < -30 mV | High negative charge provides electrostatic repulsion, preventing droplet coalescence. |

| Morphology | TEM (Transmission Electron Microscopy) | Spherical, non-aggregated | Visual confirmation of size and lack of drug precipitation. |

| Drug Content | HPLC-UV | 95% - 105% | Verifies that TMF did not degrade during the sonication (heat/shear stress). |

Mechanism of Bioavailability Enhancement

Why does this work? The nano-emulsion alters the absorption pathway of TMF.

-

Solubilization: TMF remains dissolved in the oil core, preventing precipitation in the aqueous gut lumen.

-

P-gp Inhibition: Surfactants like Tween 80 and Cremophor EL can inhibit P-glycoprotein efflux pumps in the enterocytes, preventing TMF from being pumped back into the gut.

-

Lymphatic Shunt: The oil phase (if LCT/MCT) mimics dietary fat, triggering chylomicron formation. TMF is packaged into chylomicrons and enters the lymphatic system, bypassing the liver (First-Pass Metabolism).

Figure 2: Mechanism of TMF absorption via lymphatic transport and P-gp inhibition.

Troubleshooting Guide

Issue: Phase Separation (Creaming) within 24 hours.

-

Cause: Insufficient surfactant or wrong HLB value.

-